molecular formula C13H18N2O2S2 B2356556 5-methyl-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)thiophene-2-sulfonamide CAS No. 1396879-72-3

5-methyl-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)thiophene-2-sulfonamide

Cat. No.: B2356556
CAS No.: 1396879-72-3
M. Wt: 298.42
InChI Key: RMIIFZSCOIABPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-methyl-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)thiophene-2-sulfonamide is a complex organic compound that features a thiophene ring substituted with a sulfonamide group, a pyrrolidine ring, and an alkyne chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)thiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of the thiophene-2-sulfonamide core. This can be achieved through sulfonation of thiophene followed by amination. The alkyne chain is introduced via a Sonogashira coupling reaction, which involves the coupling of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst. The pyrrolidine ring is then attached through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Sonogashira coupling step and the development of more efficient catalysts for the sulfonation and amination steps.

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)thiophene-2-sulfonamide can undergo a variety of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The alkyne chain can be reduced to an alkene or alkane.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon or Lindlar’s catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alkenes or alkanes.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

5-methyl-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)thiophene-2-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-sulfonamide: Lacks the alkyne chain and pyrrolidine ring, resulting in different chemical reactivity and biological activity.

    N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzene sulfonamide: Similar structure but with a benzene ring instead of a thiophene ring, leading to different electronic properties.

    5-methylthiophene-2-sulfonamide: Lacks the alkyne chain and pyrrolidine ring, resulting in different chemical reactivity and biological activity.

Uniqueness

5-methyl-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)thiophene-2-sulfonamide is unique due to the combination of its structural features, which allow for diverse chemical reactivity and potential biological activity. The presence of the alkyne chain and pyrrolidine ring provides additional sites for chemical modification and interaction with biological targets, making it a versatile compound for research and development.

Properties

IUPAC Name

5-methyl-N-(4-pyrrolidin-1-ylbut-2-ynyl)thiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2S2/c1-12-6-7-13(18-12)19(16,17)14-8-2-3-9-15-10-4-5-11-15/h6-7,14H,4-5,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMIIFZSCOIABPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)NCC#CCN2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.